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molecular formula C6H9N3O2 B1581397 N,N'-Dimethyl-N-cyanoacetylurea CAS No. 39615-79-7

N,N'-Dimethyl-N-cyanoacetylurea

Cat. No. B1581397
M. Wt: 155.15 g/mol
InChI Key: DBEIAMRYPAJZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211270B1

Procedure details

Cyanoacetyldimethylurea is prepared in analogy to Example 1. Instead of dibenzylurea, dimethylurea is employed. The product is worked up by stripping off the acetic anhydride/acetic acid mixture on a rotary evaporator under reduced pressure. The residue obtained in this way is recrystallized from water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetic anhydride acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH:11][CH2:12]C1C=CC=CC=1)=[O:10])C1C=CC=CC=1.[C:19](NC)([NH:21]C)=O.C(O[C:29](=[O:31])[CH3:30])(=O)C.C(O)(=O)C>>[C:19]([CH2:30][C:29]([N:11]([CH3:12])[C:9]([NH:8][CH3:1])=[O:10])=[O:31])#[N:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)NCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(NC)NC
Step Three
Name
acetic anhydride acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained in this way
CUSTOM
Type
CUSTOM
Details
is recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N(C(=O)NC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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